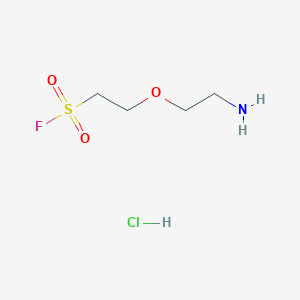
2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorine Chemistry and Deoxofluorination Reagents
Fluorine-containing compounds are of significant interest in synthetic chemistry due to their unique reactivity and the ability to introduce fluorine atoms into organic molecules, which is essential for pharmaceuticals, agrochemicals, and material science. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-FluorTM) represents a broad-spectrum deoxofluorinating agent, demonstrating enhanced thermal stability over traditional reagents like DAST for the conversion of alcohols to alkyl fluorides, and aldehydes/ketones to gem-difluorides, as well as the transformation of carboxylic acids to trifluoromethyl derivatives (G. Lal et al., 1999). This aspect underlines the importance of such reagents in facilitating complex fluorination reactions while maintaining stability and safety.
Synthesis and Radiochemistry
In radiochemistry, the synthesis of radiolabeled compounds, such as fluorine-18 labeled 2-fluoro-2-deoxy-D-glucose (FDG), is crucial for diagnostic imaging in nuclear medicine. An aminopolyether mediated synthesis of [18F]FDG has been developed, showcasing the role of fluorine chemistry in producing epimerically pure FDG with high yield, which is a cornerstone in positron emission tomography (PET) imaging (K. Hamacher et al., 1986).
Novel Fluorination Agents and Methods
The development of new fluorination agents, such as aminodifluorosulfinium tetrafluoroborate salts, offers an efficient and selective approach to deoxofluorination, with enhanced thermal stability and ease of handling compared to traditional agents like DAST and Deoxo-Fluor (F. Beaulieu et al., 2009). These advancements not only improve safety and efficiency in synthetic routes but also open new possibilities for developing fluorinated compounds with potential applications in various fields.
Applications in Peptide Synthesis
Fluorinated compounds play a pivotal role in peptide synthesis, where the introduction of fluorine or fluorine-containing groups can significantly alter the physical, chemical, and biological properties of peptides. Techniques involving fluorinating reagents, such as Deoxo-Fluor, for the synthesis of Weinreb amides from carboxylic acids, illustrate the utility of fluorine chemistry in modifying peptide structures while preserving their integrity (A. Tunoori et al., 2000).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(2-aminoethoxy)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO3S.ClH/c5-10(7,8)4-3-9-2-1-6;/h1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJNZDKOMGQWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2702107.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate](/img/structure/B2702109.png)


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2702115.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2702118.png)
![N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2702119.png)


![3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2702125.png)
![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2702128.png)